4-[(6-Bromo-2-methoxy-1-naphthyl)acetyl]morpholine
CAS No.: 399005-16-4
Cat. No.: VC21417881
Molecular Formula: C17H18BrNO3
Molecular Weight: 364.2g/mol
* For research use only. Not for human or veterinary use.
![4-[(6-Bromo-2-methoxy-1-naphthyl)acetyl]morpholine - 399005-16-4](/images/no_structure.jpg)
Specification
CAS No. | 399005-16-4 |
---|---|
Molecular Formula | C17H18BrNO3 |
Molecular Weight | 364.2g/mol |
IUPAC Name | 2-(6-bromo-2-methoxynaphthalen-1-yl)-1-morpholin-4-ylethanone |
Standard InChI | InChI=1S/C17H18BrNO3/c1-21-16-5-2-12-10-13(18)3-4-14(12)15(16)11-17(20)19-6-8-22-9-7-19/h2-5,10H,6-9,11H2,1H3 |
Standard InChI Key | XBHHTPDWJNJHTI-UHFFFAOYSA-N |
SMILES | COC1=C(C2=C(C=C1)C=C(C=C2)Br)CC(=O)N3CCOCC3 |
Canonical SMILES | COC1=C(C2=C(C=C1)C=C(C=C2)Br)CC(=O)N3CCOCC3 |
Introduction
Chemical Structure and Composition
Molecular Identity and Formula
4-[(6-bromo-2-methoxy-1-naphthyl)acetyl]morpholine is definitively characterized by its molecular formula C₁₇H₁₈BrNO₃, with a calculated molar mass of 364.23372 g/mol . The compound's structural framework consists of 17 carbon atoms arranged primarily in the naphthalene core and morpholine ring, with additional functional elements including a bromine atom, a methoxy group, a carbonyl linkage, and a nitrogen-containing morpholine heterocycle.
Structural Characteristics
The molecular architecture of 4-[(6-bromo-2-methoxy-1-naphthyl)acetyl]morpholine features several key structural elements:
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A naphthalene core providing the primary aromatic scaffold
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A bromine atom at the 6-position of the naphthalene ring
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A methoxy group (-OCH₃) at the 2-position
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An acetyl linkage (-CH₂CO-) at the 1-position
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A morpholine ring connected via an amide bond to the acetyl group
These structural features are responsible for the compound's physicochemical properties, including solubility characteristics, melting point, and chemical reactivity patterns. The presence of the bromine atom introduces an electronegative center that affects electron distribution throughout the molecule, while the methoxy group provides potential hydrogen bond acceptor capabilities.
Physical and Chemical Properties
Physicochemical Characteristics
Based on structural analysis, 4-[(6-bromo-2-methoxy-1-naphthyl)acetyl]morpholine exhibits properties typical of substituted naphthalene derivatives with polar functional groups. The compound likely presents as a crystalline solid at room temperature, with solubility in moderately polar organic solvents such as acetone, chloroform, and alcohols. The presence of the morpholine amide group enhances water solubility compared to simple naphthalene derivatives, though complete water solubility is unlikely.
Table 1: Key Physicochemical Properties of 4-[(6-bromo-2-methoxy-1-naphthyl)acetyl]morpholine
Reactivity Profile
The reactivity of 4-[(6-bromo-2-methoxy-1-naphthyl)acetyl]morpholine is governed by its functional groups. The bromine substituent serves as a potential site for nucleophilic substitution reactions and metal-catalyzed coupling processes, including Suzuki, Stille, and Sonogashira couplings. The methoxy group can undergo O-demethylation under appropriate conditions, while the morpholine amide linkage is susceptible to hydrolysis under acidic or basic conditions.
The naphthalene core itself can participate in electrophilic aromatic substitution reactions, though the electronic effects of the existing substituents will direct the regioselectivity of such reactions. The bromine atom at the 6-position is particularly significant as it provides a synthetic handle for further elaboration of the molecular structure.
Synthetic Approaches and Related Chemistry
Relationship to Naproxen Synthesis
Significantly, 2-methoxy-6-bromo-naphthalene is described as "an intermediate in the preparation of an antiinflammatory product known by the trade mark 'Naproxen' or 'Naprosyn'" . This connection suggests that 4-[(6-bromo-2-methoxy-1-naphthyl)acetyl]morpholine may have structural similarities to compounds in the Naproxen synthetic pathway, potentially sharing pharmacological properties or serving as an intermediate in anti-inflammatory drug development.
Future Research Directions
Several promising research avenues for 4-[(6-bromo-2-methoxy-1-naphthyl)acetyl]morpholine include:
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Comprehensive structure-activity relationship studies to evaluate anti-inflammatory potential
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Development of improved synthetic routes with higher yields and environmentally friendly conditions
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Investigation of the compound's binding affinity to relevant biological targets, particularly those involved in inflammatory pathways
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Exploration of chemical modifications at the bromine position to generate a library of derivatives with potentially enhanced biological activity
Additional spectroscopic and analytical characterization would also be valuable to fully elucidate the compound's physicochemical properties and behavior in various biological and chemical environments.
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